Phenyltrimethylammonium Exhibits 27-Fold Higher Potency than Tetramethylammonium as a Partial Agonist at Torpedo nAChR
In wild-type Torpedo nicotinic acetylcholine receptors expressed in Xenopus oocytes, the concentration required for half-maximal activation (K1/2) was 73 µM for phenyltrimethylammonium (PTMA), compared to 2 mM for tetramethylammonium (TMA) [1].
| Evidence Dimension | Half-maximal activation concentration (K1/2) for nAChR |
|---|---|
| Target Compound Data | 73 µM |
| Comparator Or Baseline | Tetramethylammonium (TMA): 2 mM (2000 µM) |
| Quantified Difference | PTMA is ~27-fold more potent |
| Conditions | Wild-type Torpedo nAChR expressed in Xenopus oocytes |
Why This Matters
This quantifies the significant gain in receptor affinity conferred by the phenyl group, which is critical for designing experiments requiring specific nicotinic receptor modulation.
- [1] O'Leary, M. E., & White, M. M. (1992). Mutational analysis of ligand-induced activation of the Torpedo acetylcholine receptor. Journal of Biological Chemistry, 267(12), 8360-8365. View Source
